Psma-alb-56

Targeted Radionuclide Therapy Prostate Cancer Albumin Binder

PSMA-ALB-56 is an albumin-binding PSMA radioligand engineered to reversibly bind serum albumin, extending circulatory half-life and achieving ~2-fold higher tumor accumulation than non-binding agents. Procure with PSMA-11 to implement the renal-sparing co-injection protocol (5.1-fold kidney uptake reduction) and for automated radiolabeling workflows (>98.9% RCP). Essential for reproducible preclinical dosimetry and therapeutic window studies.

Molecular Formula C66H95N11O18
Molecular Weight 1330.5 g/mol
Cat. No. B12416903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsma-alb-56
Molecular FormulaC66H95N11O18
Molecular Weight1330.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCCC(=O)NCCCCC(C(=O)NCC2CCC(CC2)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C66H95N11O18/c1-44-15-17-45(18-16-44)9-8-14-55(78)67-27-6-4-12-51(70-56(79)40-74-29-31-75(41-58(82)83)33-35-77(43-60(86)87)36-34-76(32-30-74)42-59(84)85)62(89)69-39-46-19-23-49(24-20-46)61(88)71-54(38-47-21-22-48-10-2-3-11-50(48)37-47)63(90)68-28-7-5-13-52(64(91)92)72-66(95)73-53(65(93)94)25-26-57(80)81/h2-3,10-11,15-18,21-22,37,46,49,51-54H,4-9,12-14,19-20,23-36,38-43H2,1H3,(H,67,78)(H,68,90)(H,69,89)(H,70,79)(H,71,88)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,91,92)(H,93,94)(H2,72,73,95)/t46?,49?,51-,52-,53-,54-/m0/s1
InChIKeyQIWYPMRCMDYQBF-OWCMGUGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSMA-ALB-56 Procurement Guide: Albumin-Binding PSMA Radioligand for Enhanced Tumor Retention and Targeted Alpha/Beta Therapy Research


PSMA-ALB-56 is a prostate-specific membrane antigen (PSMA)-targeting radioligand that incorporates a 4-(p-tolyl)butyric acid-based albumin-binding moiety [1]. The compound, with CAS number 2306049-48-7 and molecular formula C66H95N11O18 (MW 1330.52 g/mol), combines a glutamate-urea PSMA-binding pharmacophore with a DOTA chelator and the albumin-binding entity to enable stable complexation of therapeutic radionuclides such as lutetium-177 and actinium-225 [2]. This structural design is engineered to reversibly bind serum albumin in vivo, thereby extending circulatory half-life and substantially increasing tumor accumulation relative to non-albumin-binding PSMA radioligands [3].

Why PSMA-ALB-56 Cannot Be Directly Substituted by PSMA-617 or Other PSMA Radioligands Without Albumin Binders


Albumin-binding PSMA radioligands including PSMA-ALB-56 exhibit fundamentally different pharmacokinetic profiles from non-albumin-binding agents such as PSMA-617, driven by reversible binding to serum albumin that prolongs circulation half-life [1]. This albumin interaction produces a distinct tissue distribution pattern characterized by elevated tumor retention and altered off-target accumulation, particularly in kidneys and blood pool [2]. As a class, albumin-binding PSMA ligands have demonstrated tumor uptake nearly double that of [177Lu]Lu-PSMA-617, though with concomitant increases in renal exposure [3]. The specific albumin-binding moiety structure—here a 4-(p-tolyl)butyric acid derivative—directly modulates binding affinity to albumin and consequently influences the balance between tumor enhancement and off-target burden [4]. Generic substitution with non-albumin-binding PSMA radioligands would therefore produce substantially different dosimetry and therapeutic windows, making compound-specific procurement essential for reproducible research outcomes.

PSMA-ALB-56 Quantitative Differentiation Evidence: Direct Comparative Data Versus PSMA-617 and PSMA-11


Renal Uptake Reduction via Co-Injection Strategy: PSMA-ALB-56 + PSMA-11 vs PSMA-ALB-56 Alone

[177Lu]Lu-PSMA-ALB-56 alone exhibits high renal accumulation (46 ± 11% IA/g at 1 h p.i. in LNCaP tumor-bearing mice), a characteristic limitation of albumin-binding PSMA radioligands. Co-injection with a 2.5-fold molar excess of the fast-cleared PSMA inhibitor PSMA-11 reduced kidney uptake to 9.1 ± 0.8% IA/g at 1 h p.i., a 5.1-fold reduction, without significantly compromising tumor uptake [1]. This competitive blocking strategy leverages the distinct pharmacokinetics of the two agents and provides a procurement-relevant rationale for acquiring both compounds together.

Targeted Radionuclide Therapy Prostate Cancer Albumin Binder Renal Dosimetry Pharmacokinetic Modulation

Tumor Uptake Preservation During Renal-Sparing Co-Injection: PSMA-ALB-56 + PSMA-11 vs PSMA-ALB-56 Alone

A critical procurement consideration is whether the renal-sparing co-injection strategy sacrifices tumor uptake. Direct comparison shows that [177Lu]Lu-PSMA-ALB-56 tumor accumulation at 1 h p.i. remains statistically unchanged with or without PSMA-11 co-injection (24 ± 6% IA/g with co-injection vs 27 ± 7% IA/g alone) [1]. This 1.1-fold difference (non-significant) demonstrates that the competitive blocking effect is preferentially exerted at renal PSMA sites rather than tumor sites, preserving therapeutic tumor dose while mitigating nephrotoxicity risk.

Tumor Targeting Radioligand Therapy PSMA Therapeutic Window

Automated Radiolabeling Robustness: Optimized Protocol Achieves >98.9% Radiochemical Purity with 120 h Stability

Direct translation of low-activity manual radiolabeling conditions to high-activity automated production (>2 GBq) on a GAIA® module resulted in radiochemical purity dropping below 70% due to radiolysis [1]. An optimized automated protocol incorporating solid-phase extraction purification, elevated antioxidant concentrations (L-methionine and ascorbic acid), and increased final product volume achieved radiochemical purities exceeding 98.9% with stability maintained over 120 h across three validation batches [1]. This represents a critical process control differentiator compared to earlier albumin-binding PSMA ligands that lacked validated high-activity automated synthesis protocols.

Radiopharmacy Automated Synthesis 177Lu Radiolabeling Quality Control

Class-Level Tumor Uptake Advantage: Albumin-Binding PSMA Ligands Deliver ~2-Fold Higher Tumor Uptake than PSMA-617

While direct head-to-head data for PSMA-ALB-56 versus PSMA-617 are not available in the primary literature, class-level evidence demonstrates that all evaluated albumin-binding [177Lu]Lu-PSMA-ALB molecules exhibit comparable tumor uptake that is approximately double that of [177Lu]Lu-PSMA-617 [1]. This 2-fold enhancement is attributed to prolonged circulatory half-life from reversible albumin binding, a mechanism directly applicable to PSMA-ALB-56 based on its validated 4-(p-tolyl)butyric acid albumin-binding moiety. Notably, this class-level inference must be interpreted with caution due to the concomitant increase in off-target accumulation.

Albumin Binder Tumor Accumulation PSMA Radioligands Comparative Pharmacokinetics

PSMA-ALB-56 Application Scenarios: Research and Preclinical Development Use Cases


Renal-Sparing Targeted Radionuclide Therapy Studies Using PSMA-ALB-56 with PSMA-11 Co-Administration

Based on direct comparative evidence, [177Lu]Lu-PSMA-ALB-56 should be procured together with PSMA-11 for studies implementing the validated renal-sparing co-injection strategy [1]. This protocol reduces kidney uptake by 5.1-fold (from 46% IA/g to 9.1% IA/g at 1 h p.i.) while preserving tumor uptake (24% IA/g vs 27% IA/g), enabling investigation of higher administered activities with reduced nephrotoxicity risk. This application is particularly relevant for preclinical therapy studies evaluating maximum tolerated doses and therapeutic efficacy in PSMA-positive prostate cancer xenograft models.

Automated GMP-Compatible Radiolabeling for Translational Radiopharmacy Development

The optimized automated radiolabeling protocol for [177Lu]Lu-PSMA-ALB-56, achieving >98.9% radiochemical purity with 120 h stability on a GAIA® module, positions this compound for radiopharmacy departments developing in-house production capabilities for clinical translation [1]. Procurement for this application is specifically indicated when establishing automated synthesis workflows that require high-activity (>2 GBq) production with robust antioxidant protection against radiolysis. The validated method may also serve as a template for other albumin-binding radiopharmaceuticals.

Comparative Pharmacokinetic Studies of Albumin-Binding vs Non-Albumin-Binding PSMA Radioligands

PSMA-ALB-56 serves as a representative iodophenyl/tolyl-based albumin-binding PSMA radioligand for studies comparing the pharmacokinetic and dosimetric consequences of reversible albumin binding [1][2]. Procurement for head-to-head comparisons against [177Lu]Lu-PSMA-617 enables quantification of the trade-off between enhanced tumor accumulation (class-level ~2-fold increase) and elevated renal exposure. Such studies are essential for optimizing albumin-binder design and developing pharmacokinetic modulation strategies.

Dual-Isotope SPECT/CT Imaging for Real-Time Pharmacokinetic Monitoring

The dual-isotope SPECT/CT imaging methodology validated with [177Lu]Lu-PSMA-ALB-56 and [67Ga]Ga-PSMA-11 [1] provides a quantitative framework for real-time monitoring of differential tissue distribution. Procurement for imaging studies enables simultaneous tracking of the long-circulating albumin-binding component and the fast-cleared competitive blocker, facilitating precise assessment of tumor-to-background ratios and renal dosimetry without requiring terminal biodistribution experiments at each time point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Psma-alb-56

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.